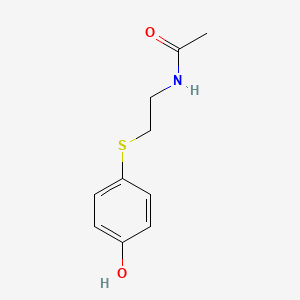

N-Acetyl-4-S-cysteaminylphenol

概要

説明

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential applications in dermatology and oncology. It is structurally similar to tyrosine and acts as an alternative substrate for tyrosinase, an enzyme involved in melanin synthesis. This compound has been studied for its depigmenting properties and its potential use in treating conditions like melasma and melanoma .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-S-cysteaminylphenol typically involves the acetylation of 4-S-cysteaminylphenol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反応の分析

Tyrosinase-Catalyzed Oxidation

NAcCAP acts as a substrate for tyrosinase, leading to enzymatic oxidation and downstream effects:

| Stage | Process | Products | Biological Impact |

|---|---|---|---|

| Oxidation | Tyrosinase-mediated conversion of NAcCAP | Reactive o-quinone intermediate | Alkylation of thiol groups in melanocytic enzymes, disrupting melanin synthesis |

| Polymerization | Spontaneous reaction of o-quinone | Melanin-like polymer | Depigmentation via melanocyte cytotoxicity and reduced melanosome transfer |

Mechanistic Insights :

-

The o-quinone intermediate selectively targets melanocytes, sparing non-pigmented cells .

-

Light/electron microscopy confirms organelle swelling and nuclear condensation in melanocytes post-reaction .

In Vivo Metabolism and Deacetylation

After topical or systemic administration, NAcCAP undergoes metabolic activation:

| Process | Enzyme/Pathway | Outcome | Functional Role |

|---|---|---|---|

| Deacetylation | Esterases in melanocytes | Releases active 4-S-CAP | Enhances melanocytotoxicity by restoring free thiol reactivity |

| Selective uptake | Tyrosinase-rich melanocytes | Intracellular accumulation | Induces apoptosis in melanoma cells (IC₅₀: 10–50 µM in vitro) |

Clinical Relevance :

Comparative Reactivity with Analogues

NAcCAP’s reactivity is distinct from related depigmenting agents:

| Compound | Reactivity with Tyrosinase | Stability | Cytotoxicity |

|---|---|---|---|

| Hydroquinone | Moderate (non-selective) | Low (oxidizes readily) | High irritation |

| Kojic Acid | Weak | Moderate | Low efficacy |

| NAcCAP | High (selective) | High | Melanocyte-specific |

科学的研究の応用

Depigmenting Agent for Melasma

Overview:

N-Acetyl-4-S-cysteaminylphenol serves as a novel depigmenting agent for treating melasma, a common skin condition characterized by dark patches on the face. Traditional treatments, such as hydroquinone, have limitations including instability and skin irritation.

Clinical Study Findings:

A retrospective study involving 12 patients demonstrated the efficacy of a 4% formulation of this compound in an oil-in-water emulsion. The results indicated:

- Complete loss of melasma lesions in 8% of patients.

- Marked improvement in 66% of patients.

- Moderate improvement in 25% of patients.

Visible changes were observed within 2 to 4 weeks of daily application. The mechanism involved a decrease in functioning melanocytes and melanosomes transferred to keratinocytes, indicating its specific action on melanin-producing cells .

Selective Cytotoxicity Against Melanocytes

Mechanism of Action:

Research has shown that this compound exhibits selective cytotoxicity towards melanocytes. In studies conducted on newborn black mice, the compound induced significant depigmentation by targeting hair follicle melanocytes without affecting surrounding keratinocytes.

Histological Observations:

Light and electron microscopy revealed:

- Clumping of melanin granules.

- Nuclear condensation in melanocytes.

- Progressive destruction leading to necrotic cell death.

These findings suggest that this compound can effectively reduce melanocyte populations, making it a potential therapeutic agent for conditions involving excessive pigmentation .

Potential Anti-Melanoma Applications

Immunotherapeutic Potential:

Recent studies have explored the use of this compound as an anti-melanoma agent. It has been found to selectively induce apoptosis in melanoma cells through oxidative stress mechanisms linked to tyrosinase activity.

Experimental Evidence:

In vivo experiments demonstrated:

- Induction of anti-melanoma immunity following administration.

- Significant tumor growth inhibition in mouse models after treatment with this compound.

The compound's ability to generate neoantigens from its metabolites suggests its potential as an immunotherapeutic strategy against melanoma .

Comparison with Other Treatments

| Treatment | Efficacy | Stability | Skin Irritation | Mechanism of Action |

|---|---|---|---|---|

| Hydroquinone | Moderate | Low | High | Inhibits tyrosinase |

| This compound | High (in clinical studies) | High | Low | Tyrosinase substrate leading to selective melanocytotoxicity |

作用機序

N-Acetyl-4-S-cysteaminylphenol exerts its effects primarily through its interaction with tyrosinase. As an alternative substrate for tyrosinase, it undergoes oxidation to form melanin-like pigments. This process leads to the depletion of functional melanocytes and a reduction in melanin synthesis. The compound’s selective cytotoxicity towards melanocytes is attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .

類似化合物との比較

4-S-cysteaminylphenol: Another phenolic thioether with similar depigmenting properties.

4-S-cysteinylphenol: A sulfur-containing homologue of tyrosine that also acts as a tyrosinase substrate.

Hydroquinone: A widely used depigmenting agent but with higher potential for skin irritation and instability.

Uniqueness: N-Acetyl-4-S-cysteaminylphenol is unique due to its stability and lower potential for skin irritation compared to hydroquinone. Its selective cytotoxicity towards melanocytes and its ability to act as an alternative substrate for tyrosinase make it a promising candidate for both therapeutic and cosmetic applications .

生物活性

N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a phenolic thioether compound that has garnered attention for its biological activities, particularly in the context of skin pigmentation disorders and melanoma treatment. This article delves into the compound's mechanisms of action, biological effects, and potential applications based on recent studies.

N-Ac-4-S-CAP acts primarily as a substrate for the enzyme tyrosinase, which is crucial in the melanin biosynthesis pathway. Upon exposure to tyrosinase, N-Ac-4-S-CAP forms a melanin-like pigment, thereby influencing pigmentation processes. Importantly, it has been demonstrated to induce selective cytotoxicity against melanocytes and melanoma cells through the production of reactive oxygen species (ROS), leading to apoptotic cell death. This mechanism is particularly relevant in the context of melanoma therapy, as it suggests a dual role in both depigmentation and anti-tumor activity.

Cytotoxicity and Apoptosis

Recent studies have shown that N-Ac-4-S-CAP selectively induces apoptosis in melanoma cells. For instance, one study reported that treatment with N-Ac-4-S-CAP resulted in increased caspase 3 activity, a marker of apoptosis, in cultured melanoma cells. The compound caused significant morphological changes indicative of cell death, including nuclear condensation and cytoplasmic vacuolation .

Immunomodulatory Effects

In vivo studies have indicated that N-Ac-4-S-CAP can elicit systemic anti-melanoma immunity. When administered to C57BL/6 mice, it induced vitiligo-like depigmented lesions and stimulated CD8+ T cell responses against melanoma-specific antigens. This suggests that N-Ac-4-S-CAP not only targets melanoma cells directly but also activates immune mechanisms that could provide long-term anti-tumor immunity .

Depigmentation Agent

N-Ac-4-S-CAP has been explored as a novel depigmenting agent for conditions such as melasma. In clinical observations involving 12 patients treated with a 4% emulsion of N-Ac-4-S-CAP, notable improvements were recorded: complete loss of melasma lesions (8%), marked improvement (66%), and moderate improvement (25%). These results highlight its potential as a safer alternative to traditional agents like hydroquinone, which can cause irritation and instability .

Comparative Efficacy

The following table summarizes the efficacy of N-Ac-4-S-CAP compared to other treatment modalities for melasma:

| Treatment | Complete Loss | Marked Improvement | Moderate Improvement | Side Effects |

|---|---|---|---|---|

| N-Acetyl-4-S-CAP | 8% | 66% | 25% | Minimal irritation |

| Hydroquinone | Variable | High | Moderate | Irritation, dermatitis |

| Other Depigmenting Agents | Low | Low | Low | Varies |

Case Studies

Case Study 1: Melasma Treatment

A retrospective study involving patients with melasma showed that after daily application of N-Ac-4-S-CAP for several weeks, patients experienced significant depigmentation associated with reduced melanocyte activity. This case underscores the compound's potential as an effective treatment for hyperpigmentation disorders .

Case Study 2: Melanoma Immunotherapy

In an experimental model using B16F1 melanoma cells, administration of N-Ac-4-S-CAP resulted in the development of protective immunity against tumor recurrence. The study highlighted the role of CD8+ T cells in mediating this effect, suggesting that N-Ac-4-S-CAP could be integrated into immunotherapeutic strategies against melanoma .

特性

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。